Cas no 2172229-11-5 (4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}but-2-ynoic acid)

4-{2-[2-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)-1,3-チアゾール-4-イル]アセタミド}ブト-2-イン酸は、Fmoc保護基を有するチアゾール誘導体であり、ペプチド合成や有機合成において重要な中間体として利用されます。この化合物は、Fmoc基の高い反応性と選択的脱保護特性を活かし、固相ペプチド合成(SPPS)において効率的なアミノ酸の導入を可能にします。また、チアゾール環の剛直な構造とアルキン末端の反応性を併せ持つため、クリックケミストリーなどの修飾反応にも適しています。高純度で安定性に優れ、精密な分子設計が要求される医薬品中間体や機能性材料の合成に有用です。

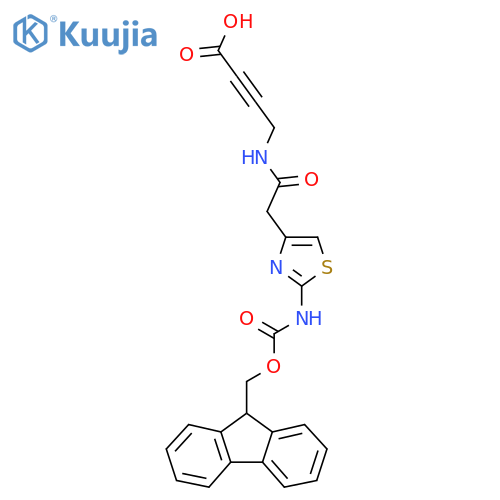

2172229-11-5 structure

商品名:4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}but-2-ynoic acid

4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}but-2-ynoic acid 化学的及び物理的性質

名前と識別子

-

- 4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}but-2-ynoic acid

- 2172229-11-5

- EN300-1550638

- 4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetamido}but-2-ynoic acid

-

- インチ: 1S/C24H19N3O5S/c28-21(25-11-5-10-22(29)30)12-15-14-33-23(26-15)27-24(31)32-13-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,14,20H,11-13H2,(H,25,28)(H,29,30)(H,26,27,31)

- InChIKey: DWVYNNCWPQJFJL-UHFFFAOYSA-N

- ほほえんだ: S1C=C(CC(NCC#CC(=O)O)=O)N=C1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 461.10454189g/mol

- どういたいしつりょう: 461.10454189g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 33

- 回転可能化学結合数: 7

- 複雑さ: 786

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 146Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}but-2-ynoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1550638-0.25g |

4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetamido}but-2-ynoic acid |

2172229-11-5 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1550638-2.5g |

4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetamido}but-2-ynoic acid |

2172229-11-5 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1550638-0.1g |

4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetamido}but-2-ynoic acid |

2172229-11-5 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1550638-10000mg |

4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetamido}but-2-ynoic acid |

2172229-11-5 | 10000mg |

$14487.0 | 2023-09-25 | ||

| Enamine | EN300-1550638-0.5g |

4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetamido}but-2-ynoic acid |

2172229-11-5 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1550638-250mg |

4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetamido}but-2-ynoic acid |

2172229-11-5 | 250mg |

$3099.0 | 2023-09-25 | ||

| Enamine | EN300-1550638-100mg |

4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetamido}but-2-ynoic acid |

2172229-11-5 | 100mg |

$2963.0 | 2023-09-25 | ||

| Enamine | EN300-1550638-500mg |

4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetamido}but-2-ynoic acid |

2172229-11-5 | 500mg |

$3233.0 | 2023-09-25 | ||

| Enamine | EN300-1550638-0.05g |

4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetamido}but-2-ynoic acid |

2172229-11-5 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1550638-5.0g |

4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetamido}but-2-ynoic acid |

2172229-11-5 | 5g |

$9769.0 | 2023-06-05 |

4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}but-2-ynoic acid 関連文献

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

2. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

2172229-11-5 (4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}but-2-ynoic acid) 関連製品

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量